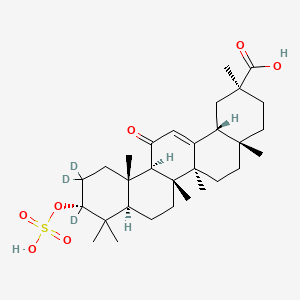
18|A-Glycyrrhetyl-3-O-sulfate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate-d3 involves the sulfation of Glycyrrhetinic acid. The reaction typically requires the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of an intermediate sulfate ester, which is then purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfation process .
Análisis De Reacciones Químicas
Types of Reactions
18|A-Glycyrrhetyl-3-O-sulfate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different research applications .
Aplicaciones Científicas De Investigación
18|A-Glycyrrhetyl-3-O-sulfate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in inhibiting 11β-HSD2 and its interaction with organic anion transporters.
Medicine: Investigated for its potential therapeutic effects in conditions like pseudohyperaldosteronism and its anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations .
Mecanismo De Acción
18|A-Glycyrrhetyl-3-O-sulfate-d3 exerts its effects primarily through the inhibition of 11β-HSD2, an enzyme involved in the metabolism of corticosteroids. By inhibiting this enzyme, the compound increases the levels of active glucocorticoids, which can lead to anti-inflammatory effects. Additionally, it acts as a substrate for OAT1 and OAT3, facilitating its transport and metabolism within the body .
Comparación Con Compuestos Similares
Similar Compounds
Glycyrrhetinic acid: The parent compound from which 18|A-Glycyrrhetyl-3-O-sulfate-d3 is derived.
Glycyrrhizin: Another major metabolite of Glycyrrhetinic acid with similar pharmacological properties.
3-Monoglucuronyl glycyrrhetinic acid (3MGA): Previously considered a causative agent of pseudoaldosteronism
Uniqueness
This compound is unique due to its potent inhibitory effect on 11β-HSD2 and its role as a substrate for OAT1 and OAT3. Its anti-inflammatory properties and potential therapeutic applications in pseudohyperaldosteronism further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C30H46O7S |
|---|---|
Peso molecular |
553.8 g/mol |
Nombre IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
Clave InChI |
IKLVARHEXXESBF-QKXRZDKOSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)([2H])[2H])OS(=O)(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


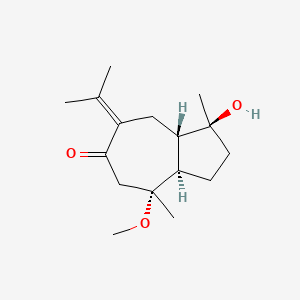

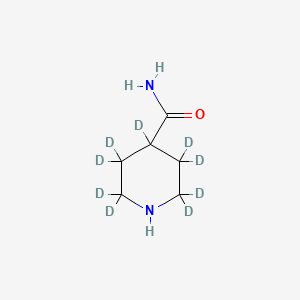
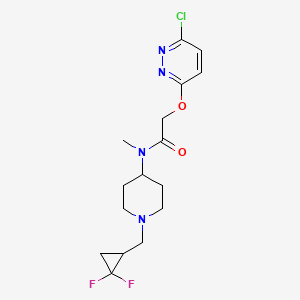
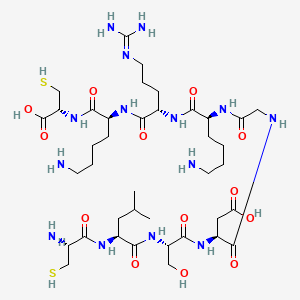
![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
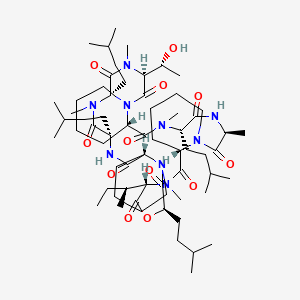
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
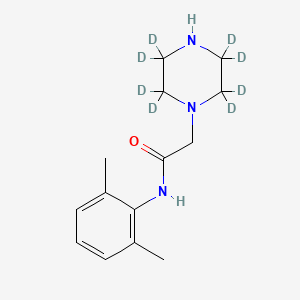
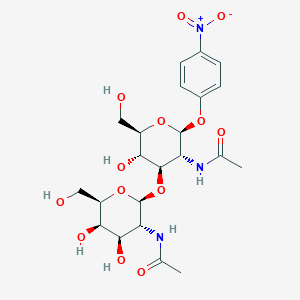


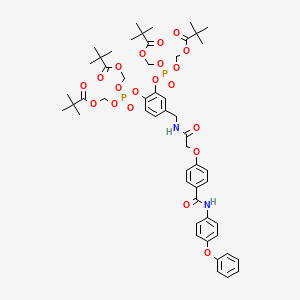
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
